

Toxicological Profile of Diethyl Ethylphosphonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diethyl ethylphosphonate*

Cat. No.: *B117055*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Diethyl ethylphosphonate** (DEEP). Due to the limited availability of comprehensive toxicological studies on DEEP for certain endpoints, this report also includes data on a close structural analog, Dimethyl methylphosphonate (DMMP), to provide a more complete understanding of the potential hazards. All data is presented with clear attribution to the specific chemical.

Acute Toxicity

DEEP exhibits a low to moderate order of acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of **Diethyl Ethylphosphonate** (DEEP)

Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	785 - 2330 mg/kg	[1]
Mouse	Oral	LD50	2500 mg/kg	[1]
Rat	Dermal	LD50	>2000 mg/kg	[1][2]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

Acute Oral Toxicity (General Guideline - OECD 423)

A sequential testing procedure is typically employed, starting with a small number of animals. In the absence of substance-specific data, a starting dose of 300 mg/kg body weight is often used. Animals, usually rats, are fasted prior to dosing. The substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals. The LD50 is calculated based on the observed mortality.

Acute Dermal Toxicity (General Guideline - OECD 402)

The substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animal, typically rats or rabbits. The treated area is covered with a porous gauze dressing. The duration of exposure is 24 hours. Animals are observed for mortality, clinical signs, and body weight changes for 14 days. A full necropsy is performed on all animals.

Skin and Eye Irritation

DEEP is reported to be a slight skin irritant and can cause severe eye damage.

Table 2: Irritation Potential of **Diethyl Ethylphosphonate** (DEEP)

Species	Test	Result	Reference
Rabbit	Skin Irritation	Slight (4h exposure)	[1]
Rabbit	Eye Irritation	Severe	[1]

Experimental Protocols

Acute Dermal Irritation/Corrosion (General Guideline - OECD 404)

A small amount of the test substance is applied to a shaved patch of skin on a single animal. The treated area is observed for erythema (redness) and edema (swelling) at graded intervals for up to 14 days. If a corrosive effect is not observed, the test is repeated with additional animals.

Acute Eye Irritation/Corrosion (General Guideline - OECD 405)

A small amount of the test substance is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals for up to 21 days.

Genotoxicity

DEEP has been tested for its potential to cause gene mutations in bacteria and was found to be negative.

Table 3: Genotoxicity of **Diethyl Ethylphosphonate** (DEEP)

Test System	Endpoint	Result	Reference
Salmonella typhimurium (Ames test)	Gene Mutation	Negative	[3]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (General Guideline - OECD 471)

Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium. The number of revertant colonies is counted and compared to the control.

Subchronic and Chronic Toxicity and Carcinogenicity

Data Gap for **Diethyl Ethylphosphonate** (DEEP)

Comprehensive subchronic, chronic, and carcinogenicity studies specifically on DEEP are not readily available in the public domain.

Toxicological Profile of the Analog Dimethyl Methylphosphonate (DMMP)

To provide an indication of potential long-term effects, data for the structural analog DMMP is presented below.

Table 4: Repeated-Dose Toxicity and Carcinogenicity of Dimethyl Methylphosphonate (DMMP)

Species	Duration	Route	NOAEL	LOAEL	Target Organs	Effects	Reference
Rat	13 weeks	Gavage	< 250 mg/kg/da y	250 mg/kg/da y	Male Reproductive System	Hyaline droplet Kidney, nephropathy, Decreased sperm motility	
Mouse	13 weeks	Gavage	1000 mg/kg/da y	2000 mg/kg/da y	-	Decreased survival	
Rat	2 years	Gavage	-	500 mg/kg/da y	Kidney (male)	Increased incidence of renal tubule adenomas and carcinomas	
Mouse	2 years	Gavage	-	-	-	No evidence of carcinogenicity	

NOAEL: No Observed Adverse Effect Level. The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects. LOAEL: Lowest Observed Adverse Effect Level. The lowest dose at which there is a statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study (General Guideline - OECD 407)

The test substance is administered daily by gavage or in the diet to groups of rodents for 28 days. At least three dose levels are used. Animals are observed for clinical signs, body weight changes, and food/water consumption. At the end of the study, hematology, clinical chemistry, and a full histopathological examination of organs are performed.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (General Guideline - OECD 408)

This study is similar in design to the 28-day study but with a longer duration of 90 days. It provides more comprehensive information on target organ toxicity and helps in the selection of doses for chronic studies.

Carcinogenicity Studies (General Guideline - OECD 451)

The test substance is administered daily to animals (usually rats and mice) for a major portion of their lifespan (typically 2 years). Several dose groups are used. The animals are monitored for the development of tumors. A complete histopathological examination of all organs and tissues is conducted.

Reproductive and Developmental Toxicity

Limited Data for Diethyl Ethylphosphonate (DEEP)

A recent study exposed pregnant rats to DEEP (23.3 and 233 mg/kg/day) during gestation and lactation. The high dose was reported to reduce the body weight of the offspring and alter their gut microbiota.^[4] However, a comprehensive two-generation reproductive toxicity study or a prenatal developmental toxicity study according to international guidelines for DEEP is not publicly available.

Reproductive and Developmental Toxicity of the Analog Dimethyl Methylphosphonate (DMMP)

Table 5: Reproductive and Developmental Toxicity of Dimethyl Methylphosphonate (DMMP)

Species	Study Type	Route	NOAE L (Parental)	LOAEL (Parental)	NOAE L (Offspring)	LOAEL (Offspring)	Key Findings	Reference
Rat	Male Reproductive	Gavage	250 mg/kg/day	-	-	-	Decreased sperm count and motility, reduced fertility, dominant lethal mutations	
Rat	Developmental	Gavage	1000 mg/kg/day (maternal)	>1000 mg/kg/day (maternal)	1000 mg/kg/day	2000 mg/kg/day	Reduced fetal body weight at maternally toxic doses	

Experimental Protocols

Prenatal Developmental Toxicity Study (General Guideline - OECD 414)

Pregnant females (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproduction Toxicity Study (General Guideline - OECD 416)

The test substance is administered to male and female animals for a period before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the substance and mated to produce an F2 generation. This study assesses effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

Mechanisms of Toxicity

α 2u-Globulin-Mediated Nephrotoxicity

A key mechanism of toxicity identified for DEEP and its analog DMMP is male rat-specific nephrotoxicity mediated by α 2u-globulin.^{[5][6]} This protein is synthesized in the liver of male rats and is filtered by the kidneys. DEEP or its metabolites can bind to α 2u-globulin, making the complex resistant to degradation by lysosomes in the proximal tubule cells of the kidney. This leads to the accumulation of the protein, causing cell injury, chronic cell proliferation, and ultimately, can lead to the formation of renal tumors in male rats.^{[5][6]} This mechanism is not considered relevant to humans as humans do not produce α 2u-globulin.

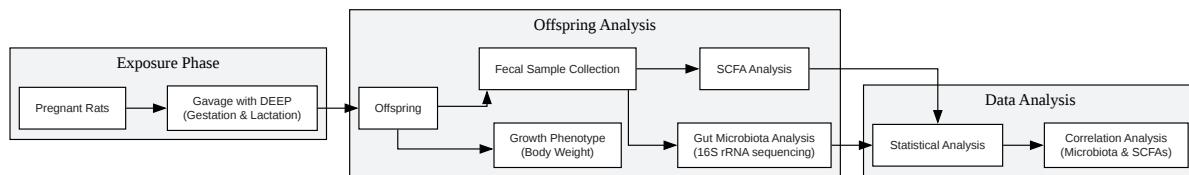


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Caption: Signaling pathway for α 2u-globulin-mediated nephrotoxicity in male rats.

Effects on Gut Microbiota

Recent studies suggest that DEEP can alter the composition and function of the gut microbiota. In a study where pregnant rats were exposed to DEEP, their offspring showed significant changes in the gut microbiome.[4] Another *in vitro* study using a human intestinal microbial ecosystem simulator also demonstrated that DEEP exposure can disturb the gut microbiome and the production of short-chain fatty acids (SCFAs).[7] The long-term health implications of these changes are an area of ongoing research.



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Caption: Experimental workflow for investigating the effects of DEEP on offspring.

Summary and Conclusion

Diethyl ethylphosphonate (DEEP) demonstrates low to moderate acute toxicity. It is a slight skin irritant and a severe eye irritant. Genotoxicity studies in bacteria have been negative. There is a significant lack of publicly available data on the subchronic, chronic, carcinogenic, and comprehensive reproductive and developmental toxicity of DEEP.

Data from the structural analog Dimethyl methylphosphonate (DMMP) suggest that the kidney and male reproductive system could be target organs for long-term toxicity. The mechanism of male rat-specific kidney tumors observed with DMMP is through α 2u-globulin nephropathy, which is not considered relevant to humans. Emerging research indicates that DEEP can alter the gut microbiota, the toxicological significance of which requires further investigation.

Given the data gaps, a conclusive risk assessment for chronic human exposure to DEEP cannot be fully established. Further studies are warranted to fully characterize its toxicological profile.

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